5-Chloropyridazin-3-amine

Description

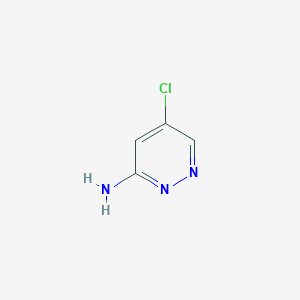

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLHRDDIQGNYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314978-36-3 | |

| Record name | 5-chloropyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyridazine Scaffold

An In-depth Technical Guide to 5-Chloropyridazin-3-amine: Properties, Structure, and Applications in Modern Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure.[1] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in the development of novel drugs targeting a range of diseases, from cancer to inflammatory conditions.[1][2]

This guide focuses on a particularly valuable derivative: this compound (CAS No: 29049-45-4), also known by its IUPAC name, 6-chloropyridazin-4-amine.[3] The strategic placement of an amino group and a chlorine atom on the pyridazine ring imparts a rich and versatile chemical reactivity, making it a crucial building block for the synthesis of complex, biologically active molecules.[4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, structure, synthesis, reactivity, and applications.

Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and drug design.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and for the development of robust analytical methods.

| Property | Value | Reference(s) |

| CAS Number | 29049-45-4 | [3] |

| Molecular Formula | C₄H₄ClN₃ | [3] |

| Molecular Weight | 129.55 g/mol | [3] |

| Appearance | Light yellow to light brown solid | [5] |

| Melting Point | 153-154 °C | |

| Boiling Point (Predicted) | 368.3 ± 22.0 °C | |

| Density (Predicted) | 1.437 g/cm³ | |

| pKa (Predicted) | 4.55 ± 0.10 | |

| XLogP3-AA | 0.1 | [3] |

| Topological Polar Surface Area | 51.8 Ų | [3] |

Molecular Structure and Spectroscopic Profile

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Caption: 2D structure of this compound.

Spectroscopic Data Summary:

| Technique | Key Features and Interpretation | Reference(s) |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the ring, as well as the electron-donating amino group. | [6] |

| ¹³C NMR | The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyridazine ring. The carbons attached to the chlorine and amino groups will show characteristic shifts. | [7] |

| IR Spectroscopy | The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1600 cm⁻¹. Aromatic C-N stretching will also be present. | [8][9] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 129 and an M+2 peak at m/z 131 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of HCN and the chlorine atom. | [10] |

Synthesis of this compound: A Practical Workflow

The synthesis of this compound can be achieved through several routes. A common and effective method involves the amination of a dichloropyridazine precursor. The choice of starting material and reaction conditions is crucial for achieving high yield and purity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amination of 3,5-Dichloropyridazine

This protocol is based on established literature procedures and provides a reliable method for the laboratory-scale synthesis of the target compound.

Materials:

-

3,5-Dichloropyridazine

-

Ammonia (aqueous solution, e.g., 28-30%)

-

1,4-Dioxane

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a 25-mL round-bottom flask, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 equiv).

-

Add 1,4-dioxane (2 mL) to dissolve the starting material.

-

Add aqueous ammonia (8 mL).

-

The reaction mixture is stirred vigorously and heated to 100 °C overnight.

-

After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature.

-

The resulting solid product is collected by filtration.

-

The solid is washed with a small amount of cold water and dried under vacuum to yield this compound as a brown solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by LC-MS analysis, comparing the retention time and mass-to-charge ratio with a known standard. Further characterization by NMR and melting point analysis is recommended.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic carbon atom attached to the chlorine, makes it a highly versatile intermediate. The pyridazine ring itself is electron-deficient, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[11][12]

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity from the pyridazine core. For instance, reaction with secondary cyclic amines like pyrrolidine, piperidine, or morpholine can be used to synthesize novel derivatives with potential biological activity.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an aryl or heteroaryl boronic acid.[13][14][15] This is a powerful method for introducing diverse aromatic moieties to the pyridazine ring.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling with a primary or secondary amine.[16][17][18] This provides an alternative and often more versatile route to substituted pyridazinamines compared to direct SNAr.

Applications in Drug Discovery and Development

The synthetic versatility of this compound has led to its use as a key intermediate in the synthesis of a wide range of biologically active compounds.

Scaffold for Analgesic and Anti-inflammatory Agents

Derivatives of this compound have been investigated as potent analgesic and anti-inflammatory agents. For example, it has been used to synthesize 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which have shown promising analgesic activity in preclinical models.[2] The mechanism of action for many of these compounds involves the inhibition of the cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[2]

Building Block for Anticancer Therapeutics

The pyridazine scaffold is present in numerous anticancer agents. Its derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase (PARP-1).[19] PARP-1 inhibitors are a clinically important class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms.[19]

Caption: Role of this compound in the development of PARP-1 inhibitors.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Hazards: This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[20][21]

-

Spill and Accidental Release: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.[20]

-

Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. This typically involves incineration in a licensed chemical destruction facility.[22][23]

Conclusion

This compound is a high-value chemical intermediate that offers a unique combination of reactivity and structural features. Its utility as a versatile building block in the synthesis of complex molecules has been firmly established, with significant applications in the fields of medicinal chemistry and agrochemicals. For drug development professionals, this compound provides a reliable and adaptable scaffold for the creation of novel therapeutic agents targeting a wide range of diseases. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for unlocking its full potential in the laboratory and beyond.

References

Sources

- 1. Page loading... [guidechem.com]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 5-AMINO-3-CHLOROPYRIDAZINE(29049-45-4) 1H NMR [m.chemicalbook.com]

- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. growingscience.com [growingscience.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. watson-int.com [watson-int.com]

- 22. capotchem.cn [capotchem.cn]

- 23. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-Chloropyridazin-3-amine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloropyridazin-3-amine (CAS No. 29049-45-4), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and its significant applications in the synthesis of contemporary therapeutic agents.

Core Properties and Identification

This compound, also known by its synonym 6-Chloropyridazin-4-amine, is a stable, solid organic compound. Its unique electronic and structural features, arising from the interplay of the electron-deficient pyridazine ring, the electron-donating amino group, and the electron-withdrawing chloro substituent, make it a highly versatile reagent in organic synthesis.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 29049-45-4 | |

| Molecular Formula | C₄H₄ClN₃ | |

| Molecular Weight | 129.55 g/mol | |

| IUPAC Name | 6-chloropyridazin-4-amine | |

| Synonyms | 5-Amino-3-chloropyridazine, 6-Chloropyridazin-4-amine | |

| Appearance | Light yellow to light brown solid | |

| Melting Point | 153-154 °C | |

| Boiling Point | 368.3±22.0 °C (Predicted) | |

| Density | 1.437 g/cm³ (Predicted) | |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |

Synthesis and Purification: A Validated Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the regioselective nucleophilic aromatic substitution of a dichloropyridazine precursor. The following protocol is a reliable method for its preparation.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

-

3,5-Dichloropyridazine

-

Aqueous Ammonia (28-30%)

-

1,4-Dioxane

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 eq.).

-

Add 1,4-dioxane (2 mL) and aqueous ammonia (8 mL).

-

Heat the reaction mixture to 100 °C and stir overnight.

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Collect the solid by vacuum filtration and wash with cold deionized water.

-

For further purification, the crude product can be recrystallized from an ethyl acetate/hexanes solvent system. Alternatively, for higher purity, the crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a light brown solid.

Characterization:

-

LC-MS: The product can be analyzed by LC-MS to confirm its identity. Expected [M+H]⁺ = 130.

-

¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Spectroscopic data is available from suppliers like ChemicalBook.

Chemical Reactivity and Rationale for Use in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The pyridazine ring is electron-deficient, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles at the C5 position. The amino group, on the other hand, can be acylated, alkylated, or used in cross-coupling reactions. This dual reactivity allows for the sequential and controlled elaboration of the molecular scaffold.

This versatile reactivity profile makes this compound a valuable building block in the synthesis of a wide array of bioactive molecules. It is particularly prominent in the development of kinase inhibitors, where the pyridazine core can act as a hinge-binding motif.

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis

Derivatives of this compound have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. For instance, the scaffold has been incorporated into molecules targeting interleukin-2-inducible T-cell kinase (ITK) and Cyclin-Dependent Kinases (CDKs).

Exemplary Synthetic Application

The following diagram illustrates a generalized synthetic transformation where this compound is used as a starting material for a kinase inhibitor scaffold. This often involves a Suzuki or Buchwald-Hartwig cross-coupling reaction at the chloro position, followed by modification of the amino group.

Caption: Generalized synthesis of a kinase inhibitor scaffold.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its well-defined reactivity and straightforward synthesis provide a reliable platform for the development of complex and novel therapeutic agents. This guide has provided a detailed overview of its properties, a validated synthetic protocol, and insights into its application, underscoring its importance for professionals in drug discovery and development.

References

-

PubChem Compound Summary for CID 14099144, 5-Amino-3-chloro-pyridazine. National Center for Biotechnology Information. [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Adv., 2023, 13, 19373-19391. [Link]

-

Synthesis and identification of[2][3][4]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. J Med Chem. 2007 Nov 1;50(22):5479-91. [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Med. Chem., 2024, Advance Article. [Link]

Sources

- 1. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 4. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloropyridazin-3-amine

Introduction

5-Chloropyridazin-3-amine, a key heterocyclic building block, holds significant importance for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Its pyridazine core, substituted with both an amino and a chloro group, offers versatile reaction sites for the construction of more complex molecules with diverse biological activities. Pyridazine derivatives have demonstrated a wide range of pharmacological properties, including anticancer, analgesic, and antiviral activities, making this compound a sought-after starting material and intermediate.[1][2]

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the synthetic choices, offering field-proven insights to ensure reproducibility and success. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Strategic Approaches to Synthesis

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide will focus on two of the most prevalent and well-documented methods:

-

Direct Amination of a Dichloropyridazine Precursor: This approach is valued for its atom economy and straightforward nature, typically involving a nucleophilic aromatic substitution.

-

A Two-Step Pathway via Chlorination and Subsequent Amination: This method offers an alternative starting point and can be advantageous depending on precursor availability.

Pathway 1: Direct Nucleophilic Amination of 3,5-Dichloropyridazine

This is arguably the most direct route to the target molecule, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The starting material, 3,5-Dichloropyridazine, possesses two chlorine atoms that can be displaced by a nucleophile. The regioselectivity of the amination is a critical consideration in this synthesis.

Mechanistic Rationale

The pyridazine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack. The chlorine atoms further activate the ring towards substitution. The reaction with ammonia proceeds by the addition of the ammonia nucleophile to the carbon atom bearing a chlorine atom, forming a Meisenheimer-like intermediate. Subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the aminated product. The position of amination (C3 vs. C5) can be influenced by the electronic effects of the ring nitrogen atoms and reaction conditions, but in this case, the reaction yields the desired 5-amino-3-chloropyridazine (also known as 6-chloropyridazin-4-amine).[3]

Visualizing the Pathway

Caption: Two-step synthesis from 6-Chloropyridazine.

Detailed Experimental Protocol

This protocol is based on a published procedure. [1] Step 1: Preparation of 4,6-dichloropyridazine

Materials:

-

6-Chloropyridazine

-

Chlorine gas

-

Sodium hydroxide solution (for trapping excess chlorine)

-

1000 mL three-necked flask

Procedure:

-

In a 1000 mL three-necked flask equipped with magnetic stirring, add 6-chloropyridazine.

-

Heat the flask to 100 °C with stirring until the 6-chloropyridazine is completely dissolved.

-

Introduce chlorine gas into the reaction mixture. Use a sodium hydroxide solution trap for excess chlorine gas.

-

Gradually increase the temperature to 120 °C and maintain it while continuously introducing chlorine gas for at least 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a developing solvent of petroleum ether:ethyl acetate (4:1).

-

Once the starting material is consumed, the reaction is complete.

Step 2: Preparation of 5-Amino-3-chloropyridazine

Materials:

-

4,6-dichloropyridazine (from Step 1)

-

Anhydrous methanol (1000 mL)

-

Ammonia gas

-

High-pressure reactor

Procedure:

-

Add the 4,6-dichloropyridazine and 1000 mL of anhydrous methanol to a high-pressure reactor.

-

Once the solid is completely dissolved, seal the reactor and evacuate it.

-

Introduce ammonia gas until the solution is saturated, then seal the reactor.

-

Gradually heat the reactor to 80 °C and maintain this temperature.

-

Continuously replenish the ammonia gas for more than 8 hours.

-

Monitor the reaction by TLC using a developing solvent of petroleum ether:ethyl acetate (1:1) until the starting material is consumed.

-

After the reaction is complete, cool the reactor and vent the excess ammonia.

-

The product can be isolated by filtration and purified by recrystallization from absolute ethanol. The final product is an earthy yellow crystalline solid. [1] Quantitative Data Summary:

| Parameter | Step 1 (Chlorination) | Step 2 (Amination) | Reference |

| Starting Material | 6-Chloropyridazine | 4,6-Dichloropyridazine | [1] |

| Key Reagents | Chlorine gas | Ammonia, Methanol | [1] |

| Reaction Temperature | 120 °C | 80 °C | [1] |

| Reaction Time | > 6 hours | > 8 hours | [1] |

| Molar Ratio | - | Methanol:Ammonia = 1:1 | [1] |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (Direct Amination) | Pathway 2 (Two-Step) |

| Number of Steps | One | Two |

| Starting Material | 3,5-Dichloropyridazine | 6-Chloropyridazine |

| Key Reagents | Ammonia, Dioxane | Chlorine, Ammonia, Methanol |

| Reaction Conditions | High temperature | High temperature, Pressure |

| Advantages | More direct, fewer steps | Utilizes a different, potentially more accessible starting material |

| Challenges | Regioselectivity can be a concern with other dichloropyridazines | Involves handling of chlorine gas and high-pressure equipment |

Conclusion

The synthesis of this compound is well-established through multiple reliable pathways. The direct amination of 3,5-Dichloropyridazine offers a concise and efficient route, while the two-step synthesis from 6-Chloropyridazine provides a valuable alternative. The selection of the optimal pathway will be guided by factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment available in the laboratory. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important heterocyclic building block for their drug discovery and development endeavors.

References

-

Swati, Aggarwal, R., Kaushik, P., Kumar, A., & Saini, D. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug Research, 70(11), 493–502. [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 5-Chloropyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a π-deficient nature, impart a range of biological activities and desirable physicochemical characteristics to molecules that contain it. 5-Chloropyridazin-3-amine, in particular, serves as a versatile and highly valuable building block for the synthesis of a diverse array of complex molecules. The presence of three distinct reactive sites—the chloro group, the amino group, and the pyridazine ring itself—allows for precise and strategic functionalization, making it a cornerstone in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the reactivity and functional group compatibility of this compound, offering insights into its synthetic utility and practical guidance for its application in research and development.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of a dichloropyridazine precursor.

A widely adopted method starts from 3,5-dichloropyridazine. By carefully controlling the reaction conditions, one of the chloro groups can be selectively displaced by an amino group. A typical procedure involves heating 3,5-dichloropyridazine with ammonia in a suitable solvent system, such as aqueous ammonia in 1,4-dioxane. The reaction is generally carried out at elevated temperatures, for instance at 100°C overnight in a sealed vessel, to achieve a good yield of the desired product.[1]

This regioselectivity is governed by the electronic properties of the pyridazine ring. The two adjacent nitrogen atoms create a highly electron-deficient system, activating the chloro groups towards nucleophilic attack. The precise reasons for the preferential substitution at the 3-position over the 5-position in the presence of an incoming amino group are complex and can be influenced by both electronic and steric factors.

Core Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-withdrawing pyridazine ring, the electron-donating amino group, and the displaceable chloro group. This unique electronic arrangement allows for a range of transformations, primarily centered around the functionalization of the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

The π-deficient nature of the pyridazine ring makes the chloro substituent susceptible to nucleophilic aromatic substitution. The adjacent nitrogen atoms stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, thus facilitating the substitution process.[2] This reactivity allows for the introduction of a wide variety of nucleophiles at the C5 position.

Common nucleophiles that can displace the chloro group include:

-

Amines (N-nucleophiles): Primary and secondary amines can react with this compound, often at elevated temperatures, to yield the corresponding 5-amino-substituted pyridazin-3-amines.

-

Alkoxides and Phenoxides (O-nucleophiles): The displacement of the chloro group with oxygen-based nucleophiles provides access to 5-alkoxy- and 5-aryloxypyridazin-3-amines.

-

Thiolates (S-nucleophiles): Sulfur nucleophiles readily displace the chloro group to form 5-thioether derivatives.

The reactivity in SNAr reactions is significantly enhanced by the electron-withdrawing character of the pyridazine ring nitrogens.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C5 position of the pyridazine ring and a variety of sp2- and sp3-hybridized carbon atoms from organoboron reagents. This reaction is widely used to synthesize biaryl and heteroaryl structures.

The reactivity and regioselectivity of Suzuki-Miyaura couplings on dichloropyridazines are highly dependent on the choice of ligand, base, and solvent.[3][4] For 3,5-dichloropyridazine, ligands such as dppf or PPh3 tend to favor coupling at the C3 position.[4] Conversely, bulky monophosphine ligands like Q-Phos can steer the selectivity towards the C5 position.[5] This ligand-dependent regioselectivity is a critical consideration when designing synthetic routes involving pyridazine scaffolds.

For this compound, the presence of the amino group can influence the catalytic cycle, potentially through coordination to the palladium center. However, with appropriate ligand selection, such as the bulky and electron-rich phosphine ligands developed by Buchwald, efficient coupling can be achieved.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd2(dba)3 (2.5 mol%)

-

XPhos (5 mol%)

-

K3PO4 (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

-

Add Pd2(dba)3 (0.025 mmol) and XPhos (0.05 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-dioxane/water mixture (5 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to this compound to introduce a second amino group at the C5 position. This reaction is particularly useful for accessing unsymmetrically substituted diaminopyridazines.

The success of the Buchwald-Hartwig amination on chloro-amino heterocycles often relies on the use of specialized catalyst systems. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition of the palladium(0) species to the C-Cl bond and to facilitate the subsequent reductive elimination.[6] The amino group already present on the pyridazine ring can potentially coordinate to the palladium catalyst, which could inhibit the reaction. However, the use of appropriate ligands and reaction conditions can overcome this challenge.[7]

Functional Group Compatibility

A key consideration in the synthetic application of this compound is its functional group compatibility under various reaction conditions.

| Functional Group | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | SNAr | Comments |

| -NH2 (on pyridazine) | Generally compatible | Generally compatible | Stable | The amino group can potentially coordinate to the palladium catalyst, but this can often be overcome with appropriate ligand selection. It does not typically require protection. |

| Esters | Generally compatible | Compatible with weak bases | Compatible | Stable under most cross-coupling conditions. |

| Ketones | Generally compatible | Compatible | Compatible | Generally stable. |

| Aldehydes | Generally compatible | Compatible | Compatible | May be sensitive to some reaction conditions, but generally tolerated. |

| Nitriles | Compatible | Compatible | Compatible | Stable under most cross-coupling and SNAr conditions. |

| Nitro Groups | Generally compatible | Compatible | Compatible | Generally stable, though reduction can occur under certain conditions. |

| Other Halogens (Br, I) | Can react | Can react | Can react | The relative reactivity of different halogens can be exploited for selective functionalization. Generally, the order of reactivity is I > Br > Cl. |

Protecting Group Strategies for the Amino Group

While the amino group of this compound is often compatible with many reaction conditions, there are instances where its protection may be desirable to prevent unwanted side reactions or to modify the electronic properties of the substrate. Common protecting groups for amino groups include:

-

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate ((Boc)2O) and removed under acidic conditions (e.g., TFA).

-

Carboxybenzyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl) and typically removed by hydrogenolysis.

-

Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride and can be removed under acidic or basic conditions.

The choice of protecting group will depend on the stability required for subsequent reaction steps and the orthogonality of its removal conditions with other functional groups present in the molecule.[8]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways for the functionalization of this compound.

Caption: Key reaction pathways for the functionalization of this compound.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique electronic structure allows for a range of selective functionalization reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. A thorough understanding of its reactivity profile, regioselectivity in cross-coupling reactions, and functional group compatibility is essential for its effective utilization in the design and synthesis of novel molecules with potential applications in pharmaceuticals and materials science. The strategic application of this scaffold will undoubtedly continue to drive innovation in these fields.

References

-

Dai, C., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Organic Letters, 15(19), 5028-5031. Available at: [Link]

-

Blakemore, D. C., et al. (2016). Suzuki–Miyaura coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). The Royal Society of Chemistry. Available at: [Link]

-

Dai, C., & Chen, Y. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform, 44(52). Available at: [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

-

Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(15), 4531-4535. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Pál, M., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(21), 6489. Available at: [Link]

-

Roberts, S. M., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2243-2249. Available at: [Link]

-

Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-3-chloro-pyridazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. Available at: [Link]

-

Guo, T., et al. (2018). Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry, 16(33), 6039-6046. Available at: [Link]

-

Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268-1271. Available at: [Link]

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Available at: [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. Available at: [Link]

-

Orecchia, P., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(20), 8169-8180. Available at: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. Available at: [Link]

-

Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Journal of Heterocyclic Chemistry, 58(1), 223-229. Available at: [Link]

-

Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Angewandte Chemie International Edition, 45(37), 6148-6153. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

-

Scilit. (n.d.). Cited-by 'Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles'. Retrieved from [Link]

Sources

- 1. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Chloropyridazine Derivatives

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the vast landscape of heterocyclic compounds, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure. The introduction of a chlorine substituent onto this scaffold gives rise to chloropyridazine derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Beyond a mere recitation of facts, this guide delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and explores the critical structure-activity relationships that govern their efficacy.

The Chloropyridazine Scaffold: A Gateway to Diverse Bioactivity

The pyridazine ring's π-deficient nature and the presence of two basic nitrogen atoms (pKa ≈ 2.3) make it an excellent scaffold for molecular hybridization, enabling interactions like protonation, chelation, and hydrogen bond formation.[1] The addition of a chlorine atom, typically at the 3 and/or 6 position of the pyridazine ring, further enhances its chemical reactivity and provides a key handle for synthetic elaboration. 3,6-dichloropyridazine is a common starting material for the synthesis of a wide array of derivatives.[2][3][4] This versatility allows for the strategic combination of the chloropyridazine core with other pharmacophoric moieties to create hybrid molecules with improved biological activity, reduced resistance, and potentially fewer side effects.[1]

Anticancer Activity: Targeting DNA Repair and Inducing Apoptosis

The most extensively studied biological activity of chloropyridazine derivatives is their potential as anticancer agents.[1] These compounds have shown efficacy against a range of cancer cell lines, and their mechanisms of action are often multifaceted, primarily revolving around the inhibition of key enzymes involved in DNA repair and the induction of programmed cell death (apoptosis).

Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction

A significant breakthrough in the development of chloropyridazine-based anticancer agents has been the identification of their ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] By inhibiting PARP-1, these derivatives lead to an accumulation of DNA damage, which can trigger apoptosis in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.[5][6]

Furthermore, many chloropyridazine hybrids have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1] This involves the upregulation of pro-apoptotic proteins such as p53, BAX, caspase-3, and caspase-6, and the downregulation of anti-apoptotic proteins like BCL-2.[1] The interplay between PARP-1 inhibition and apoptosis induction creates a powerful synergistic effect, leading to potent anticancer activity.

Figure 1: Mechanism of anticancer activity of chloropyridazine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of chloropyridazine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the IC50 values for some representative compounds.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3c | HNO97 (Head and Neck) | 1.5 | [1] |

| Compound 3e | FaDu (Pharyngeal) | 2.1 | [1] |

| Compound 4b | MDA-MB-468 (Breast) | 3.2 | [1] |

| Compound 11o | Capan-1 (Pancreatic) | 1.4 | [7] |

| Compound 7f | A549 (Lung) | 59.24 (nM) | [7] |

| Compound 5d-2 | HeLa (Cervical) | 1.04 | [8] |

| Compound 6 | HepG2 (Liver) | 0.21 | [8] |

Experimental Protocol: PARP-1 Inhibition Assay

The following protocol outlines a common method for assessing the PARP-1 inhibitory activity of chloropyridazine derivatives.

Objective: To determine the in vitro inhibitory effect of test compounds on PARP-1 enzymatic activity.

Materials:

-

Recombinant human PARP-1 enzyme[5]

-

Histone-coated 96-well plate[9]

-

Biotinylated NAD+[9]

-

Activated DNA

-

PARP assay buffer[9]

-

Streptavidin-HRP[9]

-

Colorimetric HRP substrate[9]

-

Test compounds (chloropyridazine derivatives) dissolved in DMSO

-

Olaparib (positive control)[1]

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with PBST buffer.[9]

-

Blocking: Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[9]

-

Compound Addition: Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells.[5]

-

Enzyme and DNA Addition: Prepare a master mix containing PARP-1 enzyme and activated DNA in PARP assay buffer. Add this mix to each well. Incubate for 15 minutes at room temperature.[5]

-

Reaction Initiation: Initiate the reaction by adding the biotinylated NAD+ solution to each well.[5]

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[5]

-

Detection: Stop the reaction. Add streptavidin-HRP to the wells and incubate. After washing, add the colorimetric HRP substrate.[9]

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Chloropyridazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11][12][13]

Mechanism of Action

The precise mechanisms of antimicrobial action for many chloropyridazine derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms. Some studies suggest that these compounds may act as inhibitors of dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria.[2] The lipophilicity and electronic properties of the substituents on the pyridazine ring play a significant role in their antimicrobial efficacy.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |

| Diarylurea Pyridazinones (10h) | Staphylococcus aureus | 16 | [14] |

| Diarylurea Pyridazinones (8g) | Candida albicans | 16 | [14] |

| Chloro derivatives | Escherichia coli | 0.892–3.744 | [14] |

| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | [14] |

| Compound IIIa | Staphylococcus pyogenes | - | [13][15] |

| Compound IIIa | Escherichia coli | - | [13][15] |

| Compound 7 | S. aureus (MRSA) | 3.74–8.92 (µM) | [12] |

| Compound 13 | A. baumannii | 3.74–8.92 (µM) | [12] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the MIC of chloropyridazine derivatives against bacteria.

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against selected bacterial strains.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Standard antibiotic (e.g., Gentamicin, Ceftizoxime) as a positive control[15]

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity: Combating Hepatitis A Virus

Certain chloropyridazine derivatives have shown promising antiviral activity, particularly against the Hepatitis A Virus (HAV).

Mechanism of Action

The antiviral mechanism of chloropyridazine derivatives against HAV is thought to involve the inhibition of viral replication.[16][17][18] While the specific molecular targets are still being elucidated, it is hypothesized that these compounds may interfere with viral entry, uncoating, or the function of viral enzymes essential for replication. Some antiviral agents are known to inhibit the HAV internal ribosomal entry site (IRES), which is crucial for viral protein synthesis.[16]

Figure 2: Potential antiviral mechanism of chloropyridazine derivatives against HAV.

Experimental Protocol: Anti-HAV Activity Evaluation in Cell Culture

This protocol provides a general framework for assessing the anti-HAV activity of chloropyridazine derivatives.

Objective: To evaluate the in vitro antiviral activity of test compounds against Hepatitis A Virus.

Materials:

-

Hepatitis A Virus (HAV) strain[19]

-

Cell culture medium

-

Test compounds dissolved in a suitable solvent

-

Amantadine or Ribavirin as a positive control[21]

-

Assay for quantifying viral replication (e.g., plaque reduction assay, ELISA for viral antigens)[22][23][24]

Procedure:

-

Cell Seeding: Seed susceptible cells in 96-well plates and allow them to form a monolayer.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds.

-

Virus Infection: Infect the cells with a known titer of HAV.

-

Incubation: Incubate the plates for a specified period to allow for viral replication.

-

Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable assay.

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration and determine the EC50 (50% effective concentration). A cytotoxicity assay should also be performed in parallel to assess the selectivity index.[22]

Anti-inflammatory Activity: Targeting the COX-2 Enzyme

Chloropyridazine derivatives have also been investigated for their anti-inflammatory properties, with a particular focus on their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[25][26][27][28]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins play a key role in mediating this process. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.[27] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[27] Certain chloropyridazine derivatives have shown promising selective inhibition of COX-2, potentially offering a safer anti-inflammatory therapeutic option.[25]

Figure 3: Mechanism of anti-inflammatory activity via selective COX-2 inhibition.

Quantitative Data: COX-2 Inhibition and Selectivity

The inhibitory activity against COX enzymes is determined by IC50 values, and the selectivity is expressed as a selectivity index (SI = IC50 COX-1 / IC50 COX-2).

| Compound ID/Series | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 6b | 0.18 | 6.33 | [25] |

| Compound 4c | 0.26 | - | [25] |

| Compound 3g | 0.04384 | 11.51 | |

| Compound 6a | 0.05301 | - | |

| Compound 5a | 0.77 | 16.70 | [28] |

| Compound 5f | 1.89 | 13.38 | [28] |

Experimental Protocol: COX-2 Inhibition Assay

The following is a general protocol for assessing the COX-2 inhibitory activity of chloropyridazine derivatives.

Objective: To determine the in vitro inhibitory effect of test compounds on COX-2 enzymatic activity.

Materials:

-

COX assay buffer[29]

-

Amplex™ Red or other suitable detection reagent[29]

-

Arachidonic acid (substrate)[30]

-

Test compounds dissolved in DMSO

-

Celecoxib (selective COX-2 inhibitor) as a positive control

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in COX assay buffer.[29]

-

Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

-

Pre-incubation: Pre-incubate the plate to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[30]

-

Detection: Add the detection reagent (e.g., Amplex™ Red) and immediately read the fluorescence intensity kinetically in a fluorescence plate reader.[29]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value. A parallel assay using COX-1 should be performed to determine the selectivity index.

Structure-Activity Relationship (SAR) Insights

The biological activity of chloropyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring and any appended moieties. Key SAR observations include:

-

Anticancer Activity: The type of linker and the nature of the aromatic or heterocyclic ring system attached to the chloropyridazine core significantly influence PARP-1 inhibitory activity and cytotoxicity.[1]

-

Antimicrobial Activity: The presence of specific substituents can enhance activity against particular microbial strains. For instance, cis-isomers have been reported to be more active than their trans- counterparts in some series.[10]

-

Anti-inflammatory Activity: The substitution pattern on the phenyl ring attached to the pyridazine core can modulate COX-2 selectivity and potency.[25]

Conclusion and Future Directions

Chloropyridazine derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties demonstrated by these compounds underscore their potential for the development of novel therapeutics. Future research should focus on elucidating the detailed mechanisms of action for their antimicrobial and antiviral activities, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the chloropyridazine scaffold is poised to yield new and effective treatments for a range of human diseases.

References

[1] Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(5), 863-882. [Link]

[33] Wang, Z., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 997, 1-7. [Link]

[29] BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]

[7] ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]

[31] Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

[34] ResearchGate. (n.d.). Design and Synthesis of Novel Chloropyridazine Hybrids as Promising Anticancer Agents Acting by Apoptosis Induction and PARP-1 Inhibition Through Molecular Hybridization Strategy. Retrieved from [Link]

[8] ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

[2] Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

[3] ZCPC. (2025). Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermediates. Retrieved from [Link]

[4] Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

[19] Flehmig, B. (1980). Hepatitis A-virus in cell culture. V. Neutralizing antibodies against hepatitis A-virus. Medical microbiology and immunology, 168(4), 239–248. [Link]

[9] BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

[22] de la Vega, F. M., et al. (2010). A simple and rapid Hepatitis A Virus (HAV) titration assay based on antibiotic resistance of infected cells: evaluation of the HAV neutralization potency of human immune globulin preparations. Virology Journal, 7, 136. [Link]

[35] ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

[25] Hassan, M. S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic chemistry, 149, 107623. [Link]

Ahmed, E. M., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic chemistry, 94, 103429. [Link]

[36] ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested.... Retrieved from [Link]

El-Hashash, M. A., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 129. [Link]

[37] BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

[6] ResearchGate. (n.d.). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. Retrieved from [Link]

[23] Anbazhagan, S., et al. (2019). Evaluation of hepatitis A virus recombinant proteins for detecting anti-HAV IgM and IgG antibodies. Journal of virological methods, 271, 113674. [Link]

[20] Flehmig, B. (1981). Hepatitis A virus in cell culture. ResearchGate. [Link]

[38] ResearchGate. (n.d.). MIC values of all target compounds (3a-3h) μg/mL against microbial strains. Retrieved from [Link]

[26] BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Retrieved from [Link]

[10] Caproiu, M. T., et al. (1999). [Antimicrobial activity of new pyridazine derivatives]. Roumian archives of microbiology and immunology, 58(3-4), 235–243. [Link]

[27] Al-Ghorbani, M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2056. [Link]

[24] Centers for Disease Control and Prevention. (n.d.). Hepatitis A Antibody Laboratory Procedure Manual. Retrieved from [Link]

[11] Kumar, A., et al. (2009). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & medicinal chemistry, 17(13), 4545–4551. [Link]

[39] El-Sayed, N. N. E., et al. (2021). Design and synthesis of new pyridopyridazinone derivatives as PARP-1 inhibitors. Bioorganic chemistry, 107, 104576. [Link]

[40] de Oliveira, J. A., et al. (2021). Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. Journal of fungi (Basel, Switzerland), 7(4), 282. [Link]

[28] Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & medicinal chemistry, 130, 118348. [Link]

[16] Yamane, D., & Lemon, S. M. (2014). Direct-acting Antivirals and Host-targeting Agents against the Hepatitis A Virus. Current drug targets, 15(5), 486–495. [Link]

[12] Al-Omair, M. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(15), 5707. [Link]

[17] Yamane, D., & Lemon, S. M. (2014). Direct-acting antivirals and host-targeting agents against the hepatitis A virus. Current drug targets, 15(5), 486–495. [Link]

[18] De Palma, A. M., et al. (2008). Molecular biology and inhibitors of hepatitis A virus. Antiviral research, 78(2), 93–101. [Link]

[13] Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

[21] Crance, J. M., et al. (1990). Inhibition of hepatitis A virus replication in vitro by antiviral compounds. Journal of medical virology, 31(2), 155–160. [Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]

- 3. Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermediates-ZCPC [en.zcpc.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. benchchem.com [benchchem.com]

- 15. atcc.org [atcc.org]

- 16. Direct-acting Antivirals and Host-targeting Agents against the Hepatitis A Virus [xiahepublishing.com]

- 17. Direct-acting Antivirals and Host-targeting Agents against the Hepatitis A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Biology and Inhibitors of Hepatitis A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hepatitis A-virus in cell culture. V. Neutralizing antibodies against hepatitis A-virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of hepatitis A virus replication in vitro by antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A simple and rapid Hepatitis A Virus (HAV) titration assay based on antibiotic resistance of infected cells: evaluation of the HAV neutralization potency of human immune globulin preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of hepatitis A virus recombinant proteins for detecting anti-HAV IgM and IgG antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. wwwn.cdc.gov [wwwn.cdc.gov]

- 25. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 27. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. assaygenie.com [assaygenie.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. bpsbioscience.com [bpsbioscience.com]

- 38. researchgate.net [researchgate.net]

- 39. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 5-Chloropyridazin-3-amine

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Chloropyridazin-3-amine (CAS No: 1314978-36-3), a key heterocyclic amine intermediate in pharmaceutical research and development.[1][2] Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. The causality behind each recommendation is explained to provide researchers with the foundational knowledge needed for a robust safety culture.

Core Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3][4][5] The primary risks associated with this compound are irritation and acute toxicity.

GHS Hazard Summary Table

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 2A |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation.[3][4] |

The causality for these classifications lies in the chemical's reactivity. As a chlorinated heterocyclic amine, it can interact with biological macromolecules, leading to irritation of epithelial tissues upon contact (skin, eyes) and the respiratory tract if inhaled as a dust or aerosol. Ingestion can lead to systemic effects consistent with acute toxicity.

Toxicological Profile and Routes of Exposure

While comprehensive toxicological data for this compound has not been thoroughly investigated, the primary hazards are well-established through its GHS classification.[1] The main routes of occupational exposure are:

-

Inhalation: Inhaling dust particles can cause respiratory tract irritation.[1][4]

-

Eye Contact: The compound is a serious eye irritant, capable of causing significant discomfort or damage.[3][4]

Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1] Due to the lack of extensive long-term toxicity data, it is prudent to treat this compound with a high degree of caution and minimize all potential exposures.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by robust PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the chemical in a controlled environment.

-

Fume Hood: All weighing and handling of this compound powder must be conducted in a properly functioning laboratory chemical hood.[6][7] This is critical to prevent the inhalation of dust and to contain any potential spills.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[1][4] If there is a risk of splashing, a face shield should be worn in addition to safety glasses.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[4] It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][4] Contaminated gloves must be disposed of as hazardous waste.[4]

-

Lab Coat: A flame-resistant lab coat or impervious apron must be worn at all times.[8] This garment should be removed before leaving the laboratory.[8]

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges (e.g., type P95 or ABEK-P2) must be used.[1]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9][10]

-

Keep work areas clean and uncluttered to minimize contamination and accidental contact.[8][10]

Step-by-Step Handling and Storage Protocols

A self-validating system for handling and storage ensures that safety is built into the workflow.

Safe Handling Workflow

-

Preparation: Before handling, review this safety guide and the Safety Data Sheet (SDS). Ensure all necessary engineering controls and PPE are in place and functional.

-

Designated Area: Conduct all work with the compound in a designated area, such as a specific fume hood, to prevent cross-contamination.[7]

-

Weighing and Transfer: Perform all manipulations that could generate dust, such as weighing or transferring from a stock container, inside a chemical fume hood or a ventilated balance enclosure.[7]

-

Container Management: Keep the container tightly closed when not in use.[1][3][4] Ensure all containers are clearly and accurately labeled.

-

Avoidance of Contact: Avoid all personal contact, including inhalation of dust.[9] Do not get the substance in eyes, on skin, or on clothing.[6][11]

Storage Conditions

Proper storage is critical for maintaining the chemical's stability and preventing accidental release.

-

Location: Store in a cool, dry, and well-ventilated place.[1][3][12]

-

Container: Keep the container tightly closed in its original packaging.[1][3]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[3][5][9]

-

Incompatibilities: Segregate from incompatible materials. This is crucial to prevent hazardous reactions. Known incompatible materials include:

Caption: General workflow for handling this compound.

Emergency Procedures: First Aid and Spill Response

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

Always consult a physician and show them the Safety Data Sheet after any exposure.[1]

-